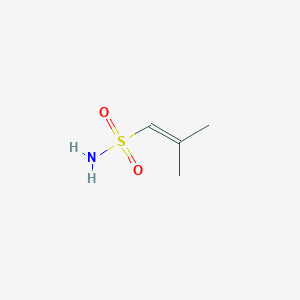

2-Methylprop-1-ene-1-sulfonamide

Description

Contextualization of Vinyl Sulfonamides in Contemporary Organic Synthesis

Vinyl sulfonamides represent a significant class of compounds in modern organic synthesis, primarily valued for their role as electrophiles. nih.gov In medicinal chemistry and chemical biology, they have emerged as crucial "warheads" for covalent inhibitors, which are molecules that form a permanent chemical bond with their biological target, often a protein. google.comnih.gov This capability makes them valuable for targeting specific amino acid residues like cysteine and lysine (B10760008) in proteins, a strategy employed in the development of highly selective and potent drugs. google.comresearchgate.net

The reactivity of vinyl sulfonamides has led to their exploration as alternatives to more traditional electrophilic groups, such as acrylamides, in the design of covalent therapies. google.comnih.gov They are generally more electrophilic than acrylamides, which can be an advantage for targeting less reactive amino acid residues. google.comresearchgate.net Beyond their use in drug discovery as covalent modifiers of proteins, vinyl sulfonamides also serve as versatile building blocks in synthetic chemistry. fluorochem.co.uk Methodologies for their synthesis, such as the Horner reaction or strategies involving the elimination of a masking group, have been developed to provide access to these important structures. nih.govresearchgate.net Their utility extends to acting as bioisosteres for carbonyl groups, meaning they can replace a carbonyl in a molecule while retaining or improving its biological activity. researchgate.net

Strategic Importance of Unsaturation in Sulfonamide Architectures for Chemical Research

The strategic importance of the carbon-carbon double bond (unsaturation) in vinyl sulfonamide architectures lies in the unique reactivity it imparts to the molecule. The electron-withdrawing nature of the adjacent sulfonamide group polarizes the double bond, rendering the β-carbon atom electrophilic and susceptible to nucleophilic attack. This arrangement creates a classic Michael acceptor system. dntb.gov.ua Michael acceptors are a well-established class of reactive species in organic chemistry, widely used for their ability to form new carbon-carbon or carbon-heteroatom bonds through conjugate addition reactions. nih.govnih.gov

This inherent reactivity is not merely a feature but a tunable parameter, which is of immense strategic value in research, particularly in drug design. The electrophilicity, and therefore the reaction rate with biological nucleophiles, can be carefully modulated by placing different substituents on the alkene (the vinyl group). researchgate.netnih.gov By altering the groups attached to the α or β carbons of the double bond, chemists can fine-tune the molecule's reactivity to achieve a desired effect—potent enough to engage its target, but not so reactive that it causes off-target effects. nih.gov This ability to control reactivity through synthetic modification makes unsaturated sulfonamides powerful tools for developing targeted covalent probes and therapeutics. researchgate.net

Specific Academic Relevance of 2-Methylprop-1-ene-1-sulfonamide as a Research Target

The specific compound This compound holds academic relevance primarily as a case study for understanding structure-activity relationships within the vinyl sulfonamide class. Its chemical structure features two methyl groups on the β-carbon of the Michael acceptor system, a pattern known as β,β-dimethyl substitution.

Data sourced from PubChem CID 53403807.uni.luThe academic interest in this specific substitution pattern is significant. The two methyl groups at the β-position are expected to exert a strong influence on the reactivity of the Michael acceptor. They introduce steric hindrance, which can slow down or prevent the approach of a nucleophile to the reactive β-carbon. This is a known strategy for modulating reactivity; for instance, studies on related α-methyl substituted systems have shown attenuated (reduced) reactivity. nih.gov Therefore, this compound serves as an important research model for quantifying the steric and electronic effects of β,β-disubstitution on the reactivity profile of a vinyl sulfonamide.

Furthermore, the strategic placement of gem-dimethyl groups (two methyl groups on the same carbon) is a recognized tactic in medicinal chemistry to improve the metabolic stability of drug candidates. nih.gov While direct research on this compound is not widely published, the chemical principles it embodies are highly relevant. The industrial synthesis of its precursor, 2-Methyl-2-propene-1-sulfonic acid sodium salt, is patented, indicating commercial interest in this chemical scaffold. google.com The availability of its isomer, 2-Methylprop-2-ene-1-sulfonamide, from chemical suppliers for research purposes further underscores the relevance of this class of compounds. fluorochem.co.ukbiosynth.com

Structure

3D Structure

Properties

CAS No. |

1154034-70-4 |

|---|---|

Molecular Formula |

C4H9NO2S |

Molecular Weight |

135.19 g/mol |

IUPAC Name |

2-methylprop-1-ene-1-sulfonamide |

InChI |

InChI=1S/C4H9NO2S/c1-4(2)3-8(5,6)7/h3H,1-2H3,(H2,5,6,7) |

InChI Key |

MEPMHODCRIIQKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CS(=O)(=O)N)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of Unsaturated Sulfonamides

Fundamental Transformations of the Sulfonamide Moiety

The sulfonamide group (R-SO₂-NR'R'') is known for its stability, which contributes to its prevalence in many pharmaceutical compounds. nih.gov However, under specific conditions, it can participate in several key reactions, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions Leading to Sulfonic Acids

The general reaction for the hydrolysis of a primary sulfonamide is as follows:

R-SO₂NH₂ + H₂O → R-SO₃H + NH₃

This conversion is significant as it allows for the interconversion between two important classes of organosulfur compounds.

Reduction Reactions to Amine Groups

The sulfonamide group is generally resistant to reduction. However, potent reducing agents can facilitate the conversion of the sulfonamide to an amine, which involves the cleavage of the sulfur-carbon bond. One effective method for this transformation is the use of dissolving metal reductions, such as lithium metal in liquid ammonia (B1221849). rsc.org This reaction provides a pathway to synthesize amines from readily available sulfonamides.

The general scheme for the reduction of a sulfonamide to an amine is:

R-SO₂NHR' + [H] → R-H + H₂N-R' + SO₂

This reductive cleavage is a useful synthetic tool, particularly in the context of protecting group chemistry, where the sulfonamide group can be used to protect an amine and is later removed under these reducing conditions. rsc.org

Nucleophilic Substitution Reactions

The sulfonamide group exhibits dual reactivity in the context of nucleophilic substitution. The group itself is relatively unreactive towards incoming nucleophiles at the sulfur center due to the stability of the S-N and S-C bonds. nih.gov However, the protons on the sulfonamide nitrogen are acidic and can be deprotonated by a base. nih.gov The resulting sulfonamide anion is a competent nucleophile that can participate in various alkylation and arylation reactions. organic-chemistry.org

Conversely, the sulfonamide moiety can act as an activating group for nucleophilic aromatic substitution (SNAAr) on an attached aromatic ring by withdrawing electron density. rsc.org In the context of 2-Methylprop-1-ene-1-sulfonamide, while direct nucleophilic substitution at the sulfur atom is challenging, the deprotonated nitrogen can engage in nucleophilic attack.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | N-Alkyl-sulfonamide |

| N-Arylation | Aryl Halide, Catalyst (e.g., Cu(I)) | N-Aryl-sulfonamide |

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in α,β-unsaturated sulfonamides is electron-deficient due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This electronic feature dictates its reactivity, making it susceptible to attack by nucleophiles in Michael additions and less reactive towards electrophiles compared to unactivated alkenes.

Michael Addition of Nucleophiles to α,β-Unsaturated Sulfonamides

The electron-deficient nature of the double bond in α,β-unsaturated sulfonamides makes them excellent Michael acceptors. wikipedia.org They readily undergo conjugate addition (1,4-addition) with a wide variety of soft nucleophiles. In this reaction, the nucleophile adds to the β-carbon of the double bond. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Vinyl sulfonamides are considered valuable electrophiles for this purpose. nih.gov

For this compound, the addition of a nucleophile (Nu⁻) would proceed as follows, with the nucleophile attacking the carbon atom bearing the two methyl groups:

CH₂(C(CH₃)₂)SO₂NH₂ + Nu⁻ → Nu-CH₂-C⁻(CH₃)₂SO₂NH₂ → (after protonation) → Nu-CH₂-CH(CH₃)₂SO₂NH₂

A range of nucleophiles can be employed in the sulfa-Michael addition to α,β-unsaturated sulfonamides, as detailed in the table below.

| Nucleophile Type | Example | Product |

| Thiols | R-SH | β-Thioether sulfonamide |

| Amines | R₂NH | β-Amino sulfonamide |

| Carbanions | (e.g., from malonates) | β-Alkylated sulfonamide |

| Cyanide | HCN | β-Cyano sulfonamide |

The reaction with thiolate anions, for instance, has been shown to be a second-order reaction, first order in both the vinyl sulfone and the thiolate. rsc.org

Electrophilic Additions to the Unsaturated System

In contrast to their high reactivity with nucleophiles, the double bond of α,β-unsaturated sulfonamides is deactivated towards electrophilic attack. The strong electron-withdrawing sulfonyl group reduces the electron density of the π-system, making it a poor nucleophile. nih.gov

For a typical alkene like 2-methylpropene, electrophilic addition of an acid like HBr proceeds readily via the more stable tertiary carbocation intermediate, following Markovnikov's rule. nih.gov

CH₂(C(CH₃)₂) + HBr → Br-C(CH₃)₃

Computational Insights into Reaction Mechanisms and Reactive Sites

Computational chemistry offers a powerful lens through which to examine the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For unsaturated sulfonamides, theoretical studies have been instrumental in elucidating the factors that govern their reactivity and selectivity.

Theoretical Investigation of Chlorination Pathways for Sulfonamides

Theoretical investigations into the chlorination of analogous unsaturated sulfonamides have explored various potential reaction pathways. These studies typically employ quantum chemical calculations to map out the potential energy surface of the reaction, identifying key intermediates and transition states. While direct studies on this compound are not available, research on similar systems suggests that the reaction likely proceeds through an electrophilic addition mechanism. The initial step would involve the attack of an electrophilic chlorine species on the electron-rich carbon-carbon double bond of the 2-methylprop-1-ene (B12662633) moiety.

Determination of Free Energy Barriers and Transition States

| Reaction Step | Hypothetical Free Energy Barrier (kcal/mol) | Description |

| Initial Electrophilic Attack | 10-20 | Formation of a chloronium ion intermediate. |

| Nucleophilic Attack by Chloride | 2-5 | Ring-opening of the chloronium ion to form the dichlorinated product. |

Note: The data in this table is hypothetical and based on general principles of electrophilic addition to alkenes, as specific data for this compound is not available.

Influence of Electronic Density on Reactivity and Selectivity

The distribution of electron density within the this compound molecule is a key determinant of its reactivity and regioselectivity in chlorination reactions. Computational methods, such as Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the electronic landscape. The carbon-carbon double bond is the primary site of high electron density, making it the most likely target for electrophilic attack.

Furthermore, the electron-withdrawing nature of the sulfonamide group (-SO2NH2) can influence the electron density of the double bond, potentially making it less reactive compared to a simple alkene. However, the methyl group acts as an electron-donating group, which would counteract this effect to some extent. The interplay of these electronic effects would ultimately dictate the precise location of the initial electrophilic attack and the stereochemical outcome of the reaction.

| Atom/Group | Calculated Partial Charge (Arbitrary Units) | Influence on Reactivity |

| C1 (of propene) | -0.25 | Increased nucleophilicity, likely site of initial electrophilic attack. |

| C2 (of propene) | +0.10 | Stabilizes adjacent carbocation intermediate. |

| Sulfonamide Group | -0.50 | Electron-withdrawing, reduces overall electron density of the double bond. |

| Methyl Group | +0.05 | Electron-donating, increases electron density of the double bond. |

Note: The partial charge values in this table are illustrative and intended to represent the expected electronic distribution based on the inductive effects of the substituents. Specific computational data for this compound is not available.

Advanced Spectroscopic and Analytical Characterization of Sulfonamides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy offers detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of 2-Methylprop-1-ene-1-sulfonamide, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different proton environments.

Based on the structure of this compound, one would anticipate signals for the vinyl proton, the two methyl groups, and the sulfonamide N-H protons. The chemical shift (δ) of the vinyl proton (=CH) is influenced by its position on the double bond and its proximity to the electron-withdrawing sulfonyl group. For similar vinyl sulfone compounds, this proton typically appears in the downfield region. chemicalbook.com The two methyl groups (CH₃) are attached to the same carbon of the double bond and are expected to be chemically equivalent, thus giving rise to a single, integrated signal. docbrown.info The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. In related sulfonamide structures, the -SO₂NH- proton signal appears as a singlet in the range of δ 8.78-10.15 ppm. rsc.org

For comparison, the ¹H NMR spectrum of the structurally related 2-methylpropene shows signals for the methyl protons at approximately 1.7 ppm and the vinyl protons at about 4.6 ppm. docbrown.info In vinyl polybutadiene, terminal vinyl protons resonate around 5.0 ppm, while the secondary proton of the vinylic double bond is observed near 5.5 ppm. researchgate.net For this compound, the presence of the sulfonamide group would likely shift these values.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinyl-H | Downfield region | Singlet |

| Methyl (CH₃)₂ | Olefinic region | Singlet |

| Sulfonamide NH₂ | Downfield, broad | Singlet |

Note: Predicted values are based on analogous structures from the literature. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the elucidation of the carbon skeleton.

For this compound, four distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the two sp² hybridized carbons of the double bond, the sp³ hybridized carbon of the two equivalent methyl groups, and the carbon atom to which the methyl groups are attached. The carbon atom directly bonded to the sulfonyl group (C=C-SO₂) would be significantly deshielded and appear at a higher chemical shift. In related sulfonamides, aromatic carbons can show signals in the region between 111.83 and 160.11 ppm. rsc.org For 2-methylpropene, the sp² carbons appear at approximately 114 ppm and 142 ppm, while the methyl carbons resonate around 23 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =C-SO₂ | Downfield |

| C=C -SO₂ | Downfield |

| C (CH₃)₂ | Olefinic region |

| C(C H₃)₂ | Upfield |

Note: Predicted values are based on analogous structures from the literature. Actual experimental values may vary.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the different vibrational modes of the functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the sulfonamide group, the carbon-carbon double bond, and the methyl groups. The sulfonamide group (-SO₂NH₂) gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs) of the S=O bonds. These typically appear in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. In some synthesized sulfonamides, these vibrations have been observed in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹. rsc.org The N-H stretching vibrations of the sulfonamide group would be expected to appear in the region of 3400–3300 cm⁻¹.

The C=C stretching vibration of the alkene group is expected to appear around 1680–1620 cm⁻¹. docbrown.info The C-H stretching vibrations of the methyl groups would be observed in the range of 3000–2850 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1370–1330 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1180–1160 |

| Sulfonamide (NH₂) | N-H Stretch | 3400–3300 |

| Alkene (C=C) | C=C Stretch | 1680–1620 |

| Methyl (C-H) | C-H Stretch | 3000–2850 |

Note: Predicted values are based on analogous structures from the literature. Actual experimental values may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light by a molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the C=C stretching vibration of the double bond would be expected to show a strong signal. The symmetric stretching vibration of the sulfonyl group (SO₂) would also be Raman active. In a study of a different sulfonamide, the C=C stretching vibrations were observed at 1594 and 1492 cm⁻¹ in the FT-Raman spectrum. researchgate.net Analysis of various sulfonamides has also shown characteristic peaks for vibrations such as ν(CH₂), β(CH₃), β(C=C), and ν(C-N). nih.gov The richness of structural information in Raman spectra allows for the determination of individual sulfonamides even within the same chemical family. capes.gov.br

The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational analysis of the molecule, confirming the presence of key functional groups and providing a unique spectral fingerprint for this compound.

Rotational Spectroscopy for Gas-Phase Conformational Analysis

Rotational spectroscopy is a high-resolution technique that provides invaluable information about the geometry and conformational landscape of molecules in the gas phase. By precisely measuring the absorption of microwave radiation, the principal moments of inertia of a molecule can be determined, which in turn allows for the accurate determination of bond lengths, bond angles, and dihedral angles.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by examining the transitions between different electronic energy levels upon the absorption or emission of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique used to identify the presence of chromophores within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower-energy molecular orbitals to higher-energy ones. The resulting spectrum, a plot of absorbance versus wavelength, would reveal characteristic absorption bands. The position and intensity of these bands are directly related to the nature of the electronic transitions and the extent of conjugation within the molecule. The vinylsulfonamide moiety in this compound is expected to be the primary chromophore responsible for its UV absorption profile.

Steady-State Fluorescence Spectroscopy for Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique that can provide insights into the excited-state properties of a molecule and its interactions with its environment. If this compound exhibits fluorescence, its emission spectrum can be used to study its interactions with other molecules, such as proteins or DNA. Changes in the fluorescence intensity, wavelength of maximum emission, and fluorescence lifetime upon binding can provide quantitative information about the binding affinity and mechanism. Such studies are crucial for understanding the potential biological activity of sulfonamide derivatives.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. If this compound were to exist in enantiomeric forms, ECD would be the definitive method for assigning the R or S configuration to a specific enantiomer. The technique measures the differential absorption of left and right circularly polarized light. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be compared with theoretically calculated spectra to establish the absolute stereochemistry.

Mass Spectrometry for Molecular Identification and Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for the accurate mass determination of molecules with high precision. For this compound, ESI-HRMS would provide an exact measurement of its molecular weight, which can be used to confirm its elemental composition. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

| Analytical Technique | Information Obtained for this compound |

| Rotational Spectroscopy | Determination of gas-phase structure, bond lengths, bond angles, and conformational isomers. |

| UV-Vis Absorption Spectroscopy | Identification of chromophores and electronic transitions. |

| Steady-State Fluorescence Spectroscopy | Study of excited-state properties and intermolecular interactions. |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration for chiral derivatives. |

| ESI-HRMS | Accurate mass determination and confirmation of elemental composition. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique ideal for the separation, identification, and quantification of specific compounds within a complex matrix. For the analysis of this compound, a suitable LC method would first be developed to achieve chromatographic separation from other components in the sample. This would be followed by detection using a tandem mass spectrometer.

In the mass spectrometer, the molecules of this compound would be ionized, typically by electrospray ionization (ESI), to form a precursor ion. This precursor ion is then selected in the first mass analyzer (MS1), subjected to collision-induced dissociation (CID) to generate characteristic product ions, which are subsequently analyzed in the second mass analyzer (MS2). This process of multiple reaction monitoring (MRM) would provide high selectivity and sensitivity for the detection of this compound, even at trace levels.

While no specific experimental LC-MS/MS data for this compound has been published, a hypothetical data table for an LC-MS/MS analysis is presented below.

Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Liquid Chromatography | |

| Column | Hypothetical C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |

| Gradient | Optimized for separation |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Tandem Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of this compound |

| Product Ions (Q3) | Hypothetical fragments for quantification and confirmation |

Collision Cross Section (CCS) Measurements and Predictions

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It is an important physicochemical property that can be determined using ion mobility spectrometry-mass spectrometry (IMS-MS). The CCS value is dependent on the size, shape, and charge state of the ion and can be used as an additional parameter for compound identification, complementing retention time and mass-to-charge ratio.

For this compound, the CCS value of its corresponding ion could be experimentally measured or computationally predicted. Public databases such as PubChem provide a computed CCS value. nih.gov These theoretical predictions can be valuable for initial identification purposes. Experimental determination would provide a more accurate value that could be used to build a library for future reference and to increase confidence in identification in complex analyses.

Computed and Hypothetical Experimental CCS Values for this compound

| Data Source | CCS Value (Ų) |

|---|---|

| Computed (PubChem) nih.gov | 68.5 |

Chromatographic and Electrophoretic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of a compound and for its quantitative analysis. An HPLC method for this compound would typically utilize a reversed-phase column and a UV detector. The choice of mobile phase, column chemistry, and detector wavelength would be optimized to achieve good peak shape, resolution from impurities, and adequate sensitivity.

For purity analysis, the peak area of this compound would be compared to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed by analyzing standards of known concentration. While specific HPLC methods for this compound are not available in the literature, a general-purpose method could be developed.

Hypothetical HPLC Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18 or other suitable stationary phase |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is particularly useful for the analysis of charged or polar compounds. As this compound possesses a sulfonamide group, it could be analyzed by CE, likely in its ionized form.

The separation in CE is influenced by factors such as the pH and composition of the background electrolyte (BGE), the applied voltage, and the capillary temperature. Different modes of CE, such as capillary zone electrophoresis (CZE) or micellar electrokinetic chromatography (MEKC), could be employed to optimize the separation and analysis of this compound. No published CE methods for this specific compound were found.

Hypothetical Capillary Electrophoresis Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte (BGE) | Buffer at a pH that ensures ionization of the analyte (e.g., phosphate (B84403) or borate (B1201080) buffer) |

| Applied Voltage | 15-25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic or electrokinetic |

Computational Chemistry and Theoretical Modeling of 2 Methylprop 1 Ene 1 Sulfonamide and Sulfonamide Analogues

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate framework for predicting a wide range of molecular properties. For sulfonamides, DFT calculations are instrumental in understanding their geometry, reactivity, and spectroscopic behavior.

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. molpro.net For sulfonamide derivatives, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly employed to determine optimized structural parameters. kau.edu.sauj.ac.za These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

For instance, in a study of a sulfonamide derivative, the calculated S1-N1 bond length was found to be 1.624(3) Å, which is slightly shorter than the average N-S bond length, a deviation attributed to the influence of electronegative oxygen atoms on the sulfur atom. nih.gov Theoretical calculations often show good agreement with experimental data from X-ray diffraction, although some discrepancies can arise, particularly for bond lengths involving hydrogen atoms due to their low scattering factors in X-ray experiments. kau.edu.sa For example, calculated C-H bond lengths are typically around 1.08 Å, while experimental values are closer to 0.93 Å. kau.edu.sa

Table 1: Representative Calculated Bond Lengths (Å) and Angles (°) for a Sulfonamide Analogue

| Parameter | Calculated Value |

| S1-N1 | 1.624 |

| C-H (avg) | 1.08 |

| C=C (avg) | 1.38 |

| O-S-O Angle | 119.5 |

| C-S-N Angle | 107.2 |

Note: The data presented are representative values from DFT calculations on sulfonamide analogues and may not correspond to 2-Methylprop-1-ene-1-sulfonamide itself.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govresearchgate.net This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov For sulfonamide derivatives, FMO analysis helps in predicting their reactivity and potential biological activity. nih.govresearchgate.net The distribution of electron density in the HOMO and LUMO (isodensity surfaces) reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net For example, an electrophilic agent is most likely to attack the part of the molecule that has a large orbital contribution to the HOMO. researchgate.net

Table 2: Representative FMO Parameters for Sulfonamide Analogues

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Sulfonamide Analogue A | -6.8 | -1.5 | 5.3 |

| Sulfonamide Analogue B | -7.1 | -2.0 | 5.1 |

| Sulfonamide Analogue C | -6.5 | -1.8 | 4.7 |

Note: These values are illustrative and derived from various studies on sulfonamide analogues.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. These include:

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. nih.gov

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and higher stability. nih.govnih.gov

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A high electrophilicity index characterizes a good electrophile. nih.gov

These descriptors provide a quantitative basis for comparing the reactivity of different sulfonamide analogues. For instance, a molecule with a low chemical hardness and a high electrophilicity index is expected to be more reactive. nih.gov

Sulfonamide derivatives have garnered interest for their potential applications in nonlinear optical (NLO) materials, which are crucial for optoelectronic devices. researchgate.net DFT calculations are a powerful tool for predicting the NLO properties of these molecules, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.netbohrium.com

A large first hyperpolarizability value is indicative of a significant NLO response. researchgate.netnih.gov Computational studies have shown that some sulfonamide derivatives possess considerable NLO properties. researchgate.netresearchgate.net There is often an inverse relationship between the HOMO-LUMO energy gap and the first hyperpolarizability; a smaller energy gap can lead to a larger NLO response. bohrium.comnih.gov The presence of electron-donating and electron-accepting groups within the molecular structure can enhance these properties. nih.gov

Table 3: Calculated NLO Properties of a Representative Sulfonamide Analogue

| Property | Calculated Value |

| Dipole Moment (μ) | 5.2 D |

| Polarizability (α) | 35 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 2503 a.u. |

Note: These values are illustrative and sourced from studies on various sulfonamide derivatives. bohrium.comnih.gov

DFT calculations can accurately simulate vibrational (Infrared) and electronic (UV-Vis) spectra, which are essential for the characterization of novel compounds. kau.edu.sa The calculated vibrational frequencies can be compared with experimental IR spectra to assign specific vibrational modes, such as the characteristic stretches of the SO₂ and NH groups in sulfonamides. researchgate.netmdpi.com For instance, the asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in distinct regions of the IR spectrum. kau.edu.sa

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). researchgate.net These calculations help in understanding the electronic transitions occurring within the molecule and can be correlated with experimental observations.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide another layer of validation for the determined molecular structure. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov

The calculated chemical shifts are generally in good agreement with experimental data, although discrepancies can occur, particularly for protons attached to heteroatoms like nitrogen (e.g., the N-H proton of the sulfonamide group), as their chemical shifts are highly dependent on the solvent and environment. nih.govresearchgate.net Despite these minor deviations, theoretical NMR predictions are a valuable tool for structural elucidation. nih.gov

Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Sulfonamide Analogue

| Carbon Atom | Experimental | Calculated |

| C-aromatic (ipso to SO₂) | 142.1 | 143.5 |

| C-aromatic (ortho) | 128.5 | 129.1 |

| C-aromatic (meta) | 129.8 | 130.4 |

| C-aromatic (para) | 121.3 | 122.0 |

Note: This table presents representative data and is intended for illustrative purposes.

Quantum Chemical Studies on Reaction Pathways and Energetics

Quantum chemical methods are pivotal in elucidating the mechanisms and energy profiles of chemical reactions involving sulfonamides. These studies provide a detailed picture of the transformation from reactants to products, highlighting the energetic barriers and the nature of transient species.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

The characterization of transition states is a cornerstone of understanding reaction kinetics. For reactions involving sulfonamide analogues, such as the intramolecular cross-electrophile coupling of benzylic sulfonamides, computational studies have been instrumental. acs.org For instance, the mechanism of nickel-catalyzed cross-coupling reactions has been elucidated, suggesting that the oxidative addition of the C–N bond is a key step. acs.org

Intrinsic Reaction Coordinate (IRC) analysis further maps the reaction pathway from the transition state to the reactants and products, confirming the connectivity of the stationary points. While direct IRC analysis on this compound is not extensively documented, studies on related systems, such as the degradation of camphor-derived sulfonimines, demonstrate the utility of IRC in confirming reaction pathways and understanding high activation barriers. researchgate.net These analyses often reveal that the geometry of the transition state is crucial in determining the reaction outcome. researchgate.net

Analysis of Non-Covalent Interactions in Reaction Control

Non-covalent interactions, though weak, play a significant role in directing the stereochemistry and controlling the rates of chemical reactions. In the context of sulfonamides, these interactions are critical in both molecular conformation and reactivity. Studies on highly polymorphic benzenesulfonamide (B165840) derivatives have shown that intramolecular non-covalent interactions significantly influence the molecular conformation. rsc.org

In enantioselective organocatalysis involving sulfonamides, hydrogen bonding and other non-covalent interactions are key to achieving high levels of stereocontrol. mdpi.com For example, in the sulfa-Michael reaction, the activation of reactants is mediated by hydrogen bonding from bifunctional catalysts. mdpi.com The analysis of these interactions, often through methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, provides a detailed understanding of how these subtle forces govern reaction pathways.

Solvation Effects in Computational Reaction Modeling

The solvent environment can dramatically influence reaction rates and equilibria. Computational models that account for solvation are therefore essential for accurate predictions. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used to simulate the bulk effect of the solvent. wikipedia.orgscm.com These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. wikipedia.org

Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed picture but are computationally more demanding. For sulfonamides, understanding solvation is crucial for predicting properties like pKa and reaction energetics in solution. mdpi.comresearchgate.net For instance, the Menshutkin reaction, a classic example of a reaction highly sensitive to solvent effects, demonstrates how computational models can predict the influence of different solvents on reaction barriers. youtube.com

Conformational Landscape Analysis and Intramolecular Interactions

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound and its analogues reveals the preferred spatial arrangements of the molecule and the intramolecular forces that stabilize them.

Rotational spectroscopy studies on benzenesulfonamide and its derivatives have provided high-resolution data on their conformational preferences in the gas phase. mdpi.com These studies have shown that in many simple sulfonamides, the amino group of the sulfonamide moiety lies perpendicular to the plane of the benzene (B151609) ring. mdpi.com However, the presence of nearby substituents can alter this preference through weak attractive interactions. mdpi.com The conformational flexibility of sulfonamides is a key determinant of their biological and physical properties and has been actively exploited in drug design. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of molecules by transforming the complex many-electron wavefunction into a localized Lewis-like picture of chemical bonding. uni-muenchen.de This method provides insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization.

Prediction of Aqueous pKa Values Utilizing Equilibrium Bond Lengths

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule in solution, which in turn affects its solubility, membrane permeability, and biological activity. Computational methods have emerged as valuable tools for predicting pKa values.

A particularly successful approach for sulfonamides involves the use of equilibrium bond lengths as descriptors in linear free-energy relationships. rsc.org Research has demonstrated a strong correlation between specific bond lengths within the sulfonamide group, calculated at a quantum mechanical level, and their experimental aqueous pKa values. rsc.org This method, sometimes referred to as AIBL (Ab Initio Bond Length), has been shown to provide accurate pKa predictions for various classes of sulfonamides, including primary benzene sulfonamides and N-phenyl substituted analogues. rsc.org The underlying principle is that changes in the electronic environment of the ionizable proton are reflected in the equilibrium geometry of the molecule. This approach has proven to be robust, even for complex multiprotic compounds and those with more than 50 atoms. rsc.org

Below is an interactive data table summarizing the performance of a pKa prediction model based on the C-S bond length for a series of N-arylsulfonamide (NHAS) drug compounds.

| Compound | Experimental pKa | Predicted pKa | Absolute Error |

|---|---|---|---|

| TS2-1 | 2.37 | 2.51 | 0.14 |

| TS2-2 | 2.51 | 2.57 | 0.06 |

| TS2-3 | 2.84 | 3.01 | 0.17 |

| TS2-4 | 3.44 | 3.40 | 0.04 |

| TS2-5 | 3.54 | 3.88 | 0.34 |

| TS2-9 | 5.05 | 5.08 | 0.03 |

Catalytic Applications of Unsaturated Sulfonamides

Chiral Sulfonamide Ligands in Asymmetric Catalysis

The presence of a sulfonamide group and an adjacent site of unsaturation provides a platform for the design of chiral ligands. These ligands can coordinate with metal centers, creating a chiral environment that influences the stereochemical outcome of a reaction.

Applications in Asymmetric Addition Reactions (e.g., Diethylzinc (B1219324) Addition to Aldehydes and Ketones)

Chiral sulfonamide-based ligands have been successfully employed in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes and ketones. acs.orgfigshare.commdpi.commdpi.com This reaction is a fundamental method for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. mdpi.com The sulfonamide moiety can coordinate to the zinc atom, while the chiral backbone of the ligand directs the approach of the nucleophile to one face of the carbonyl group, leading to high enantioselectivities. acs.org For instance, novel sulfinamido alcohol ligands derived from (S)-tert-butanesulfinamide have demonstrated excellent catalytic activities and enantioselectivities in the asymmetric addition of diethylzinc to aromatic aldehydes. figshare.com Similarly, carbohydrate-derived disulfonamides have been used as ligands in the titanium(IV) isopropoxide-promoted addition of diethylzinc to aldehydes, achieving high yields and enantioselectivities. mdpi.com

Table 1: Asymmetric Diethylzinc Addition to Aldehydes using Chiral Sulfonamide-based Ligands

| Ligand Type | Aldehyde | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Sulfinamido alcohol | Aromatic aldehydes | Excellent | figshare.com |

| Carbohydrate-derived disulfonamide | Benzaldehyde | up to 96% | mdpi.com |

| Pinane-based aminodiols | Aromatic and aliphatic aldehydes | up to 87% | mdpi.com |

Role in Asymmetric Transfer Hydrogenation of Aromatic Ketones

Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral alcohols from ketones. Chiral sulfonamide ligands, often in combination with ruthenium(II) complexes, have proven to be highly effective catalysts for this transformation. nih.govacs.org These catalysts facilitate the transfer of hydrogen from a donor molecule, typically isopropanol (B130326) or formic acid, to the ketone in an enantioselective manner. rsc.org For example, chiral Ru(II)-sulfonamide catalysts prepared in situ from chiral sulfonamides and [RuCl2(η6-cumene)]2 have been successfully used for the asymmetric transfer hydrogenation of various ketones. The N-sulfonylated diamine ligands, in particular, are well-known for their effectiveness in Ru(II)-catalyzed transfer hydrogenation. nih.gov

Table 2: Asymmetric Transfer Hydrogenation of Aromatic Ketones

| Catalyst System | Ketone | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ru(II)-chiral sulfonamide complex | Acetophenone | High | |

| Chiral η6-arene/N-tosylethylenediamine-Ru(II) | 4-Chromanone | 97% | nih.gov |

Utility in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The use of chiral sulfonamide-containing catalysts can induce enantioselectivity in this powerful cycloaddition. While direct catalysis by a simple unsaturated sulfonamide like 2-methylprop-1-ene-1-sulfonamide is not extensively documented, related structures play a key role. For instance, chiral vinyl sulfoxides, which contain a sulfur-oxygen double bond adjacent to a vinyl group, have been used as dienophiles in asymmetric Diels-Alder reactions, leading to products with high enantiomeric purity. rsc.org Furthermore, Lewis acids bearing chiral sulfonamide ligands can activate dienophiles towards cycloaddition with dienes, controlling the facial selectivity of the reaction. The development of imidazolidinone catalysts by MacMillan, which can be considered related to sulfonamides in their mode of activation, has been a significant breakthrough in asymmetric Diels-Alder reactions. youtube.com

Catalysis in Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for the synthesis of cyclopropanes from alkenes. wikipedia.org The use of chiral ligands to render this reaction enantioselective has been an area of active research. Chiral bis-sulfonamides have been shown to direct the asymmetric Simmons-Smith reaction of allylic alcohols. harvard.edu In these reactions, the sulfonamide ligand coordinates to the zinc carbenoid, forming a chiral complex that delivers the methylene (B1212753) group to the double bond with high stereocontrol. This methodology has been applied to the synthesis of biologically active molecules containing cyclopropane (B1198618) rings. nih.gov

Table 3: Sulfonamide-Catalyzed Asymmetric Simmons-Smith Cyclopropanation

| Substrate | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| trans-Cinnamyl alcohol | Chiral sulfonamide | 87% | 84% | nih.gov |

| Allylic alcohols | Chiral bis-sulfonamides | High | High | harvard.edu |

α-Oxidation and α-Aminoxylation of Carbonyl Compounds

The direct, enantioselective introduction of oxygen or nitrogen atoms at the α-position of carbonyl compounds is a valuable transformation for the synthesis of important building blocks like α-hydroxy and α-amino acids. nih.govscilit.com Chiral sulfonamide-based catalysts have been developed for these reactions. For example, proline-derived sulfonamide catalysts have been used for the α-amination of aldehydes and ketones. nih.gov These catalysts often operate through a dual activation mechanism, where the sulfonamide group acts as a hydrogen bond donor to activate the electrophile, while a secondary amine part of the catalyst forms an enamine with the carbonyl compound. nih.gov

Sulfonamides as Organocatalysts (e.g., Asymmetric Michael Addition to α,β-Unsaturated Compounds)

In addition to their role as ligands in metal-catalyzed reactions, sulfonamides can also function as organocatalysts. The sulfonamide group, with its ability to act as a hydrogen bond donor, can activate electrophiles and control the stereochemistry of the reaction. acs.org

A prime example is the asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds. nih.govnih.gov Bifunctional organocatalysts containing both a sulfonamide and a thiourea (B124793) or squaramide motif have been developed for this purpose. acs.org These catalysts can activate both the nucleophile and the electrophile simultaneously. For instance, a bifunctional squaramide catalyst has been used for the highly efficient enantioselective Michael addition of cyclic N-sulfonylimines to nitroalkenes, affording products in high yields and excellent stereoselectivities. nih.gov The sulfonamide moiety plays a crucial role in the activation of the electrophile through hydrogen bonding. acs.org

The sulfa-Michael addition, which involves the addition of a sulfur nucleophile, has also been effectively catalyzed by organocatalysts, some of which incorporate sulfonamide functionalities to achieve high enantioselectivity. nih.govcapes.gov.br

Table 4: Sulfonamide-based Organocatalysts in Asymmetric Michael Additions

| Reaction Type | Catalyst Type | Substrates | Stereoselectivity | Reference |

|---|---|---|---|---|

| Michael addition | Bifunctional squaramide | Cyclic N-sulfonylimines and nitroalkenes | >20:1 dr, >99% ee | nih.gov |

| Sulfa-Michael addition | Primary amine salt from 9-amino-(9-deoxy)-epi-hydroquinine | α,β-unsaturated ketones and mercaptans | up to 96% ee | capes.gov.br |

| Vinylogous Aldol (B89426) Reaction | Squaramide–sulfonamide | Furan-2(5H)-one and aldehydes | High to excellent enantioselectivities | acs.org |

Mechanistic Understanding of Chirality Induction in Catalytic Systems

The induction of chirality in catalytic systems is a nuanced process governed by the intricate interplay of electronic and steric factors within the transition state. For unsaturated sulfonamides, such as this compound, the presence of both a rigid sulfonamide group and a reactive alkene moiety provides multiple avenues for stereochemical control in a catalytic cycle. While specific mechanistic studies on this compound are not extensively available in the current body of scientific literature, the principles of chirality induction can be elucidated by examining related unsaturated sulfonamide systems. These compounds can impart chirality either as chiral ligands coordinating to a metal center or as substrates in organocatalytic or metal-catalyzed reactions.

A key mechanism for chirality induction involves the use of unsaturated sulfonamides as components of chiral ligands. In such cases, the sulfonamide nitrogen and/or the π-system of the alkene can coordinate to a metal catalyst. The stereochemical outcome of the reaction is then dictated by the specific geometry of the catalyst-ligand complex and how it interacts with the substrate. The rigidity of the sulfonamide group can help in creating a well-defined chiral pocket around the metal center, forcing the substrate to approach from a specific direction, thus leading to the preferential formation of one enantiomer.

In the context of organocatalysis, unsaturated sulfonamides can themselves be the source of chirality or can be acted upon by a chiral catalyst. For instance, in reactions involving vinyl sulfonamides as nucleophiles, a chiral organocatalyst, such as a derivative of a natural product, can activate the sulfonamide. This activation often occurs through the formation of non-covalent interactions, like hydrogen bonds, which orient the vinyl sulfonamide in a stereochemically defined manner. Subsequent reaction with an electrophile then proceeds through a sterically biased transition state, resulting in a chiral product. An organocatalytic desymmetrizing intramolecular aza-Michael reaction using vinyl sulfonamides as the nucleophilic nitrogen source has been developed for the synthesis of piperidines with a quaternary stereocenter, demonstrating excellent enantioselectivity. rsc.org

Computational studies, particularly Density Functional Theory (DFT), have become instrumental in unraveling the mechanistic details of chirality induction. nih.govnih.govresearchgate.net These studies allow for the modeling of transition states and the calculation of their relative energies, providing insights into the origins of enantioselectivity. For sulfonamide-containing catalysts, such as squaramide-sulfonamide organocatalysts, DFT calculations can help to visualize the crucial hydrogen-bonding interactions between the catalyst and the substrates. It is inferred that the multiple acidic protons of the squaramide and sulfonamide moieties form a network of hydrogen bonds with the reactants, while a tertiary amine co-catalyst activates the nucleophile, leading to high stereoselectivities in reactions like vinylogous aldol additions. acs.org

The table below summarizes the key reactive moieties of unsaturated sulfonamides and the proposed mechanistic roles they play in inducing chirality based on studies of related systems.

| Reactive Moiety | Proposed Mechanistic Role in Chirality Induction | Catalytic System Example |

| Sulfonamide Group | Can act as a hydrogen-bond donor to activate substrates or as a rigid structural element in a chiral ligand. | Squaramide-sulfonamide organocatalysis |

| Unsaturated Bond (C=C) | Can coordinate to a metal center in a chiral ligand complex or act as a prochiral reaction site. | Metal-catalyzed asymmetric reactions |

| Allylic/Vinylic Protons | Can be abstracted to form chiral nucleophiles in the presence of a chiral base or catalyst. | Organocatalyzed conjugate additions |

In the asymmetric synthesis of allylic sulfenamides, a chiral nickel complex has been shown to catalyze the transformation of sulfenamides and vinyl α-diazo pyrazoleamides. nih.gov DFT calculations in such systems are crucial to understand the spin state and conformation of the metal-vinyl carbenoid intermediates and the subsequent rearrangement process that leads to the chiral product. nih.gov

While the direct catalytic applications and mechanistic pathways for this compound remain an area for future investigation, the established principles from related unsaturated sulfonamides provide a strong framework for predicting its potential role in asymmetric catalysis. The combination of its structural features suggests that it could be a valuable component in the design of new chiral catalysts and in the development of novel stereoselective transformations.

Future Research Directions and Emerging Trends

Development of Innovative and Sustainable Synthetic Routes to 2-Methylprop-1-ene-1-sulfonamide

The synthesis of vinyl sulfonamides has traditionally relied on multi-step procedures that often involve harsh reagents and generate significant waste. Future research will likely focus on the development of more efficient and environmentally benign synthetic strategies. Key areas of investigation could include:

Direct C-H Vinylation: The direct catalytic vinylation of methanesulfonamide (B31651) with isobutyraldehyde (B47883) or a related precursor would represent a highly atom-economical approach. This would likely involve the screening of various transition metal catalysts (e.g., palladium, rhodium, copper) and optimizing reaction conditions to favor the formation of the desired branched isomer over the linear one.

Flow Chemistry: The use of continuous flow reactors could offer enhanced control over reaction parameters, leading to improved yields and purity. Flow chemistry could also enable the safe use of hazardous intermediates and reagents, and facilitate a more straightforward scale-up of the synthesis.

Biocatalysis: The application of enzymes, such as ene-reductases or ammonia-lyases, could provide a highly selective and sustainable route to this compound or its chiral precursors. This would be particularly advantageous for the synthesis of enantiomerically pure derivatives.

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Direct C-H Vinylation | High atom economy, reduced step count. | Regioselectivity control, catalyst cost and stability. |

| Flow Chemistry | Enhanced safety and control, ease of scalability. | Initial setup cost, potential for clogging. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Enzyme availability and stability, substrate scope. |

Integration of Advanced Spectroscopic and Computational Methods for Mechanistic Elucidation

A thorough understanding of the electronic structure and reactivity of this compound is crucial for its rational application. The integration of advanced analytical techniques with computational modeling will be instrumental in this endeavor.

Advanced NMR Techniques: Two-dimensional NMR experiments, such as HSQC and HMBC, will be essential for the unambiguous assignment of proton and carbon signals, especially to confirm the geometry of the double bond.

In-situ Spectroscopy: The use of in-situ FT-IR and Raman spectroscopy can provide real-time monitoring of reactions involving the vinyl sulfonamide, offering insights into reaction kinetics and the detection of transient intermediates.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data, map out reaction pathways, and understand the electronic properties of the molecule. This can help in rationalizing its reactivity and in the design of new catalysts and materials.

Predicted spectroscopic data for this compound based on computational models are shown in Table 2.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

|---|---|

| ¹H NMR | Signals corresponding to the vinyl proton, methyl protons, and sulfonamide protons. |

| ¹³C NMR | Resonances for the vinylic carbons and the methyl carbons. |

| FT-IR | Characteristic vibrational bands for the S=O, N-H, and C=C bonds. |

Exploration of Novel Chemical Transformations of the Vinyl Sulfonamide Moiety

The vinyl sulfonamide functionality is a versatile building block for organic synthesis. Future research should aim to expand the repertoire of chemical transformations that can be performed on this compound.

Asymmetric Reactions: The development of catalytic asymmetric reactions, such as dihydroxylation, epoxidation, and cyclopropanation, would provide access to a wide range of chiral derivatives with potential applications in medicinal chemistry and materials science.

Cycloaddition Reactions: The electron-deficient nature of the double bond makes it an excellent candidate for various cycloaddition reactions, including Diels-Alder and [3+2] cycloadditions. This could lead to the synthesis of complex heterocyclic structures.

Polymerization: The vinyl group offers the potential for radical or transition-metal-catalyzed polymerization, leading to novel polymers with interesting properties conferred by the sulfonamide group, such as thermal stability and altered solubility.

Design and Synthesis of New Catalytic Systems Incorporating Unsaturated Sulfonamide Architectures

The sulfonamide group can act as a coordinating ligand for transition metals. The incorporation of the this compound motif into ligand scaffolds could lead to the development of new and efficient catalysts.

Chiral Ligand Synthesis: The synthesis of chiral ligands derived from this compound could be applied in asymmetric catalysis, for instance, in asymmetric hydrogenation or C-C bond-forming reactions.

Metal-Organic Frameworks (MOFs): The bifunctional nature of the molecule (a polymerizable group and a coordinating group) makes it an attractive building block for the synthesis of functionalized MOFs with potential applications in gas storage, separation, and catalysis.

Surface Modification: The vinyl sulfonamide could be grafted onto the surface of solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts with improved stability and recyclability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.